molecular formula C15H18N2O B14120054 N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine CAS No. 54480-44-3

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine

Katalognummer: B14120054
CAS-Nummer: 54480-44-3
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: APAOIGINBOMEPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C15H17N2O It is a secondary amine that features a methoxyphenyl group attached to a dimethylbenzene diamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized by reducing 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH~4~) as a reducing agent . The reaction typically takes place in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods

In industrial settings, the production of N4-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine may involve large-scale reduction processes using catalysts like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~). These methods are preferred due to their efficiency and ability to produce high yields of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used reducing agents.

    Substitution: Reagents such as halides and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N4-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its methoxyphenyl group and dimethylbenzene diamine structure provide distinct reactivity and functionality compared to other similar compounds.

Eigenschaften

CAS-Nummer

54480-44-3

Molekularformel

C15H18N2O

Molekulargewicht

242.32 g/mol

IUPAC-Name

1-N-(4-methoxyphenyl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C15H18N2O/c1-17(2)14-8-4-12(5-9-14)16-13-6-10-15(18-3)11-7-13/h4-11,16H,1-3H3

InChI-Schlüssel

APAOIGINBOMEPS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.